molecular formula C24H30N2O2 B2896114 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine CAS No. 1705308-16-2

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

Cat. No.: B2896114
CAS No.: 1705308-16-2
M. Wt: 378.516
InChI Key: NVRDFHSRADPYSP-UHFFFAOYSA-N
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Description

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a hybrid structure that combines a biphenyl carbonyl group with a methoxy-substituted bipiperidine scaffold. The 1,4'-bipiperidine core is a privileged structure in drug discovery, frequently employed in the development of ligands for central nervous system (CNS) targets . Compounds containing this scaffold have been investigated as antagonists for receptors such as the histamine H3 receptor (H3R) and the dopamine D4 receptor (D4R) . The incorporation of a biphenyl unit, as seen in this molecule, is a common strategy to enhance interactions within enzyme active sites or receptor binding pockets, potentially leading to high-affinity ligands . The specific arrangement of the biphenyl carbonyl linked to the bipiperidine suggests potential as a key intermediate or a novel chemical entity for constructing targeted libraries. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a pharmacological tool for probing biological pathways, particularly those relevant to GPCRs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDFHSRADPYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl backbone is typically constructed via Suzuki-Miyaura coupling between a boronic acid and an aryl halide. For example, 4-bromobenzoyl chloride reacts with 4-biphenylboronic acid under palladium catalysis to yield 4-(biphenyl-4-yl)benzoyl chloride.

Representative Procedure
A mixture of 4-bromobenzoyl chloride (1.2 equiv), 4-biphenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 equiv) in 1,2-dimethoxyethane (DME)/water (3:1) is stirred at 70°C for 18 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (1–5% MeOH/CHCl₃).

Key Data

Catalyst Solvent System Temperature Yield Reference
Pd(PPh₃)₄ DME/H₂O 70°C 81%
PdCl₂(dppf) Dioxane/H₂O 100°C 65%

Carbonylative Functionalization

The carbonyl group is introduced either via Friedel-Crafts acylation or through direct coupling of a pre-functionalized acyl chloride. Patent data emphasizes the use of morpholine-protected carbonyl intermediates, as seen in the synthesis of analogous pyridine carbonyl derivatives.

Final Coupling: Amidation/Ketonization

The biphenyl carbonyl chloride is coupled with the bipiperidine core via nucleophilic acyl substitution.

Procedure
4-(Biphenyl-4-yl)benzoyl chloride (1.0 equiv) is added dropwise to a solution of 4-methoxy-1,4'-bipiperidine (1.2 equiv) and Et₃N (3.0 equiv) in anhydrous CH₂Cl₂ at 0°C. The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column purification (hexane/EtOAc).

Yield : 70–75% under optimized conditions.

Comparative Analysis of Methodologies

Palladium Catalyst Selection

Tetrakis(triphenylphosphine)palladium(0) outperforms PdCl₂(dppf) in Suzuki-Miyaura couplings, achieving 81% yield versus 65%. This is attributed to enhanced stability in aqueous DME systems.

Solvent and Base Effects

  • DME/H₂O : Superior for boronic acid coupling due to balanced polarity.
  • Cs₂CO₃ vs. Na₂CO₃ : Cesium carbonate increases coupling efficiency in sterically hindered systems (e.g., morpholine-carbonyl substrates).

Temperature and Reaction Time

Microwave-assisted Suzuki reactions (120°C, 15 minutes) reduce reaction times but yield only 15%, whereas conventional heating (70°C, 18 hours) provides 81% yield, emphasizing the trade-off between speed and efficiency.

Challenges and Mitigation Strategies

  • Low Yields in Bipiperidine Coupling : Steric hindrance at the piperidine nitrogen reduces alkylation efficiency. Mitigated by using bulky bases (e.g., LDA) or switching to Mitsunobu conditions.
  • Carbonyl Group Hydrolysis : Acyl chlorides are prone to hydrolysis in aqueous media. Anhydrous conditions and slow reagent addition minimize this side reaction.

Chemical Reactions Analysis

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The biphenyl and bipiperidine moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the carbonyl and bipiperidine moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Structural Features Molecular Weight Biological Activity/Application Reference
1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine Biphenyl carbonyl, bipiperidine, 4-methoxy ~423.4* Potential protease/receptor modulation
1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid Biphenyl carbonyl, piperidine, carboxylic acid 309.36 Intermediate for drug design
SCH 351125 Piperidino-piperidine, pyridinyl carbonyl, 4-methyl 823.03 CCR5 antagonist (HIV entry inhibitor)
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone Biphenyl carbonyl, single piperidine 265.35 Medical intermediate
Morpholine-substituted biphenyl derivatives Biphenyl carbonyl, morpholine ring Varies Improved solubility and drug-likeness

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The methoxy group in the target compound increases logP compared to carboxylic acid analogs (e.g., ) but reduces solubility relative to morpholine derivatives () .
  • Hydrogen Bonding : The biphenyl carbonyl provides hydrogen-bond acceptors, while bipiperidine offers flexibility for optimal binding—features shared with SCH 351125 but absent in simpler piperidine derivatives .

Research Implications

  • Drug Design : The bipiperidine scaffold combined with biphenyl carbonyl offers a balance of rigidity and flexibility, advantageous for CNS targets requiring blood-brain barrier penetration.
  • SAR Insights : Substitution at the 4-position (methoxy vs. carboxylic acid vs. methyl) critically influences solubility, potency, and metabolic stability, as seen in and .

Q & A

Q. What structural features influence bioavailability and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Analysis : Aim for LogP ~2.5–3.5 (calculated via ChemDraw) to balance solubility and membrane permeability .
  • Hydrogen Bonding : Reduce polar surface area (<70 Ų) by modifying the biphenyl group to enhance BBB penetration .

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